Benzene, 1-bromo-4-(dichloromethyl)-
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Overview
Description
Benzene, 1-bromo-4-(dichloromethyl)- is an organic compound with the molecular formula C7H5BrCl2 It is a derivative of benzene, where a bromine atom and a dichloromethyl group are substituted at the 1 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene, 1-bromo-4-(dichloromethyl)- can be synthesized through several methods. One common approach involves the bromination of benzene in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction proceeds as follows:
Bromination: Benzene reacts with bromine (Br2) in the presence of a Lewis acid catalyst to form bromobenzene.
Chloromethylation: Bromobenzene is then subjected to chloromethylation using formaldehyde (CH2O) and hydrochloric acid (HCl) to introduce the dichloromethyl group at the para position relative to the bromine atom.
Industrial Production Methods
Industrial production of benzene, 1-bromo-4-(dichloromethyl)- typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-bromo-4-(dichloromethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under appropriate conditions.
Electrophilic Substitution: The dichloromethyl group can participate in electrophilic substitution reactions, where electrophiles such as nitronium ions (NO2+) attack the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Electrophilic Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts.
Major Products Formed
Nucleophilic Substitution: Phenols or amines.
Electrophilic Substitution: Nitro derivatives.
Oxidation: Carboxylic acids.
Reduction: Hydrocarbons.
Scientific Research Applications
Benzene, 1-bromo-4-(dichloromethyl)- has several applications in scientific research:
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzene, 1-bromo-4-(dichloromethyl)- involves its interaction with molecular targets through nucleophilic and electrophilic substitution reactions. The bromine and dichloromethyl groups influence the reactivity of the benzene ring, making it susceptible to various chemical transformations . These reactions can lead to the formation of new compounds with different biological and chemical properties.
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler derivative with only a bromine atom substituted on the benzene ring.
Chlorobenzene: Contains a chlorine atom instead of a bromine atom.
Dichloromethylbenzene: Similar structure but lacks the bromine atom.
Uniqueness
Benzene, 1-bromo-4-(dichloromethyl)- is unique due to the presence of both bromine and dichloromethyl groups, which impart distinct reactivity and properties compared to other benzene derivatives
Properties
CAS No. |
67627-98-9 |
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Molecular Formula |
C7H5BrCl2 |
Molecular Weight |
239.92 g/mol |
IUPAC Name |
1-bromo-4-(dichloromethyl)benzene |
InChI |
InChI=1S/C7H5BrCl2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H |
InChI Key |
PQYGNIRJOCANCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)Cl)Br |
Origin of Product |
United States |
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